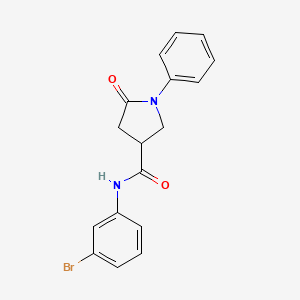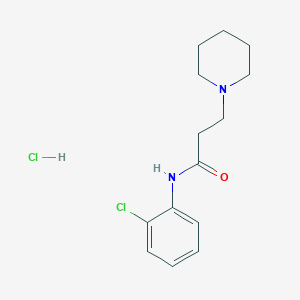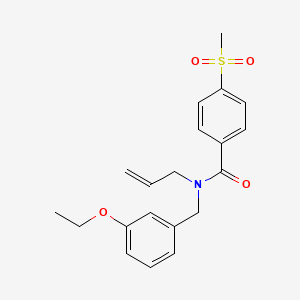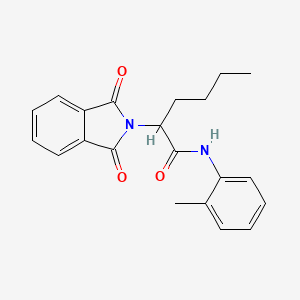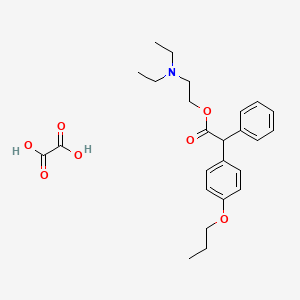
N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride involves the modulation of various signaling pathways and neurotransmitters in the brain and other organs. This compound has been found to act as an agonist of 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, this compound has been shown to enhance the activity of acetylcholine, which is a neurotransmitter involved in memory and learning. This compound also inhibits the activity of NMDA receptors, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including anxiolytic, antidepressant, anti-inflammatory, and analgesic properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. This compound has also been reported to reduce the levels of oxidative stress markers such as MDA and increase the activity of antioxidant enzymes such as SOD and CAT.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride has several advantages for lab experiments, including its high purity, stability, and solubility in water. This compound has been used in various in vitro and in vivo experiments to study its pharmacological properties and mechanism of action. However, this compound has some limitations, including its potential toxicity and lack of selectivity for specific receptors. Therefore, further studies are needed to evaluate the safety and efficacy of this compound in different disease models.
Future Directions
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride. One of the potential applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to enhance the activity of cholinergic neurons, which are involved in the pathogenesis of these diseases. Additionally, this compound has been reported to inhibit the aggregation of amyloid beta peptides, which are involved in the formation of plaques in the brain. Another future direction for the research on this compound is in the field of oncology. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Therefore, this compound has the potential to be developed as a novel anticancer agent.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(4-methyl-1-piperazinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. In psychiatry, this compound has been found to exhibit anxiolytic and antidepressant effects by modulating the activity of neurotransmitters such as serotonin and dopamine. In neurology, this compound has been shown to improve cognitive function and memory retention by enhancing the activity of cholinergic neurons. In oncology, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3.ClH/c1-18-8-10-19(11-9-18)7-6-16(20)17-14-5-4-13(21-2)12-15(14)22-3;/h4-5,12H,6-11H2,1-3H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVZQOLDGMGDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[2-(allylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B3946416.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3946420.png)
![1-[4-(methylthio)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946425.png)
![2,4-dichloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3946428.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3946433.png)

![1-(3,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3946446.png)
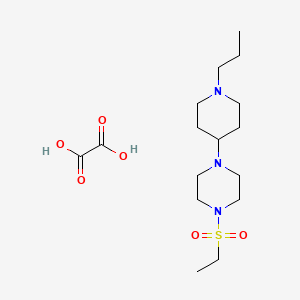
![2-[(3S*,4S*)-3-hydroxy-4-isopropoxypyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B3946456.png)
